2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid
Description
This compound is a structurally complex derivative of propionic acid featuring a tetrahydro-pyran (THP) ring system substituted with amino, hydroxyl, and hydroxymethyl groups. The THP moiety is fused with a propionic acid side chain via an ether linkage, conferring unique stereochemical and electronic properties.
Properties
IUPAC Name |
2-[3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSPUZXLOGKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40525-29-9 | |
| Record name | 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Chemical Modification of NAG Core
Enzymatic Phosphorylation and Uridylylation
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MurU-mediated phosphorylation : The monophosphate intermediate is enzymatically converted to UDP-NAM using MurU ligase, achieving 19–89% yields depending on the substituent.
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HRMS monitoring : High-resolution mass spectrometry confirms the formation of UDP-sugar derivatives, with isolated yields up to 10 mg for NMR characterization.
This approach bypasses laborious purification steps and accommodates diverse functional groups, including azides and alkynes for bioorthogonal tagging.
Hydrazinolysis-Based Cyclooxazine Formation
A 2017 study introduced a novel hydrazinolysis reaction to synthesize muramic acid derivatives fused with cyclooxazine rings:
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Hydrazide formation : The carboxylic acid group of muramic acid reacts with hydrazine, forming a hydrazide intermediate.
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Cyclization : Intramolecular nucleophilic attack by the amino group generates a six-membered cyclooxazine ring.
Key findings :
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Yield : >80% for the endo-isomer (compound 1), which binds lysozyme with high specificity.
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Biophysical validation : Saturation transfer difference (STD) NMR and molecular docking confirmed interactions with lysozyme’s catalytic residues (Glu35, Asp52).
Purification and Characterization
Recrystallization Strategies
Analytical Validation
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Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves muramic acid from residual reactants.
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Spectroscopy : -NMR (D₂O, 500 MHz) confirms stereochemistry: δ 4.25 (d, , H-1), δ 3.85 (m, H-6a/b).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Williamson Synthesis | 40–60 | Well-established protocol | Stereochemical challenges |
| Chemoenzymatic | 19–89 | Scalable, modular functionalization | Enzyme cost and stability |
| Hydrazinolysis | >80 | Novel derivatives, high specificity | Limited to endo-isomer applications |
Chemical Reactions Analysis
Muramic acid undergoes several types of chemical reactions:
Oxidation: Muramic acid can be oxidized to produce various derivatives, including aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert muramic acid into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Research
This compound has been studied for its role as a potential modulator in various biochemical pathways. Its hydroxymethyl and amino groups allow it to participate in hydrogen bonding and other interactions crucial for enzyme-substrate binding.
Case Study: Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on specific enzymes, such as α-glucosidase. This inhibition can be beneficial for managing conditions like diabetes by regulating carbohydrate metabolism .
Therapeutic Potential
The compound shows promise in therapeutic applications, particularly in neuroprotection and anti-inflammatory responses.
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of similar compounds against methamphetamine-induced neurotoxicity. These findings suggest that the compound may help mitigate neurodegenerative changes associated with substance abuse .
Drug Development
Given its structural characteristics, 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid serves as a lead compound for the development of new pharmaceuticals.
Case Study: Antiviral Activity
Research into related compounds has shown potential antiviral properties against HIV, indicating that modifications of this compound could yield effective antiviral agents .
Natural Product Synthesis
The compound can also be utilized as a building block in the synthesis of more complex natural products, particularly those with medicinal properties.
Case Study: Synthesis of Glycosides
Its structural components can facilitate the synthesis of glycosides, which are important in pharmacology for their diverse biological activities .
Mechanism of Action
Muramic acid exerts its effects primarily through its incorporation into the peptidoglycan layer of bacterial cell walls. The peptidoglycan provides structural integrity and protection to bacteria. Enzymes like lysozyme target the glycosidic bonds between muramic acid and N-acetylglucosamine, leading to the degradation of the cell wall and subsequent bacterial lysis . This mechanism is crucial for the antibacterial activity of lysozyme and other similar enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and hazard-related differences between the target compound and related propionic acid derivatives from the evidence:
Structural and Functional Insights:
Substituent Impact on Bioactivity: The target compound’s amino and hydroxyl groups may facilitate hydrogen bonding with biological targets, similar to glycosidase inhibitors like miglitol . In contrast, chlorinated derivatives (e.g., MCPP) rely on lipophilic aromatic rings for herbicidal activity via auxin mimicry . The absence of halogen atoms in the target compound reduces environmental persistence compared to chlorinated analogs like 2-(2,4-Dichlorophenoxy) Propionic Acid, which is classified as a persistent organic pollutant .
Synthetic Complexity: Synthesis of the THP core in the target compound likely involves multi-step protection/deprotection strategies, akin to methodologies described for similar glycosylated derivatives . Chlorinated phenoxy-propionic acids, however, are synthesized via simpler nucleophilic substitutions .
Toxicity Profile: Chlorinated compounds exhibit acute toxicity (e.g., MCPP’s DOT Class 6.1), whereas hydroxyl/amino-substituted derivatives are generally less hazardous but require rigorous testing for chronic effects .
Research Findings and Limitations
- Target Compound: No direct toxicity or application data were found in the evidence.
- Chlorinated Derivatives: Well-documented as herbicides with significant environmental and health risks. For example, 2-(2,4-Dichlorophenoxy) Propionic Acid is carcinogenic and requires extreme handling precautions .
- Glycosylated Analogs : Compounds with multi-hydroxylated THP systems (e.g., ) are often explored for antiviral or antidiabetic applications, but their efficacy depends on stereochemical precision .
Biological Activity
2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid, also known by its CAS number 40525-29-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : CHN O
- Molecular Weight : 251.234 g/mol
- Structure : The compound features a tetrahydropyran ring with hydroxymethyl and amino groups, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor in cellular processes and its potential therapeutic applications.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure likely contributes to the scavenging of free radicals, thus protecting cells from oxidative stress.
2. Antimicrobial Properties
Studies have shown that derivatives of tetrahydropyran compounds possess antimicrobial activity against various pathogens. For example, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid may also exhibit similar properties.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Moderate efficacy |
| Gram-negative | Variable efficacy |
3. Cytotoxic Effects
Investigations into the cytotoxicity of related compounds have revealed potential applications in cancer therapy. For instance, certain derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer treatments with reduced side effects.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of tetrahydropyran derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential for therapeutic use in oxidative stress-related diseases.
Case Study 2: Antimicrobial Testing
In another study, a series of tetrahydropyran derivatives were tested against common bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The mechanisms through which 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways critical for cell survival and proliferation.
Q & A
Q. How can the compound’s stability under varying pH conditions be systematically profiled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
